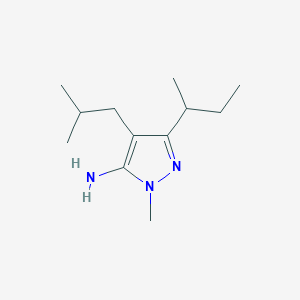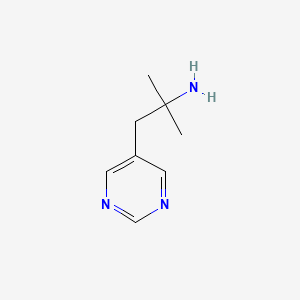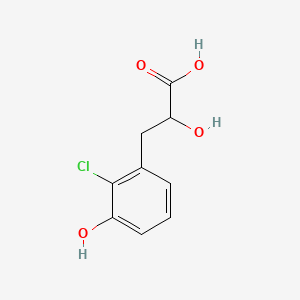
3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C9H9ClO4. This compound is characterized by the presence of a chloro-substituted phenyl ring and two hydroxyl groups attached to a propanoic acid backbone. It is a derivative of phenylpropanoic acid and is of interest in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid typically involves the chlorination of a phenylpropanoic acid derivative followed by hydroxylation. One common method involves the reaction of 2-chloro-3-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products
Oxidation: Formation of 3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanol.
Substitution: Formation of 3-(2-Amino-3-hydroxyphenyl)-2-hydroxypropanoic acid.
科学的研究の応用
3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, and cellular metabolism. The chloro and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- 3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propanoic acid
- 3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid
- 3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid
Uniqueness
3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid is unique due to the specific positioning of the chloro and hydroxyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H9ClO4 |
|---|---|
分子量 |
216.62 g/mol |
IUPAC名 |
3-(2-chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9ClO4/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3,7,11-12H,4H2,(H,13,14) |
InChIキー |
OCCGGJJNJYIRCW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)Cl)CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


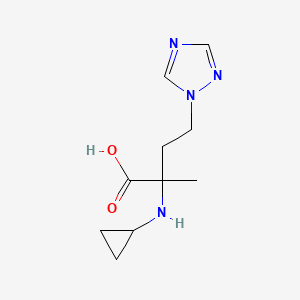
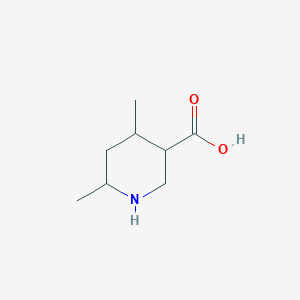
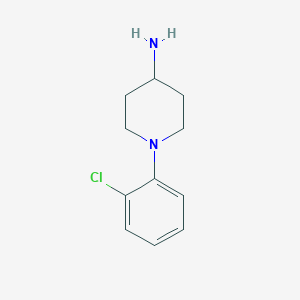
![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)
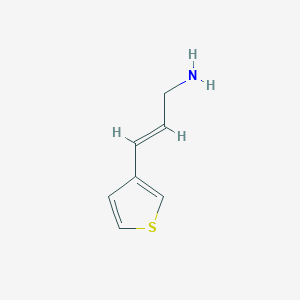


![2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
![O-[(1H-imidazol-5-yl)methyl]hydroxylamine](/img/structure/B13618963.png)
![2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13618966.png)
